Dapagliflozin Ortho Isomer is a chemical compound that serves as an impurity of the widely used drug dapagliflozin, which is classified as a sodium-glucose cotransporter 2 inhibitor. This compound plays a significant role in pharmaceutical research, particularly in the synthesis and quality control of dapagliflozin. Dapagliflozin itself is utilized primarily for the management of type 2 diabetes by promoting the excretion of glucose through urine.
Dapagliflozin Ortho Isomer, with the Chemical Abstracts Service number 2040305-05-1, is derived from the synthesis processes involved in producing dapagliflozin. The isomer's structure and properties are closely related to those of its parent compound, which has been developed by Bristol Myers Squibb and AstraZeneca.
This compound falls under the category of organic compounds and specifically belongs to the class of glycosides, which are characterized by a sugar moiety linked to another functional group. In terms of its chemical classification, it is recognized as an impurity related to dapagliflozin.
The synthesis of Dapagliflozin Ortho Isomer involves several key steps that utilize various chemical reactions. A notable method includes:
The synthesis often requires precise control over reaction conditions, including temperature and solvent choice. For instance, reactions may be conducted under inert atmospheres and at low temperatures (e.g., -78 °C) to prevent unwanted side reactions .
Dapagliflozin Ortho Isomer has a molecular formula of and a molecular weight of approximately . The structural representation includes:
The Dapagliflozin Ortho Isomer participates in several chemical reactions typical for organic compounds:
These reactions are crucial for both synthesizing the ortho isomer and understanding its behavior in various chemical environments .
The reaction conditions often include using Lewis acids like boron trifluoride diethyl etherate to facilitate transformations, particularly in deprotection steps .
Dapagliflozin Ortho Isomer itself does not have a direct therapeutic action but serves as an important reference for understanding the pharmacodynamics of dapagliflozin. The mechanism by which dapagliflozin operates involves:
This mechanism helps manage blood sugar levels independently of insulin pathways, making it effective even in insulin-resistant patients .
Dapagliflozin Ortho Isomer serves primarily as a reference material in pharmaceutical development and quality control processes associated with dapagliflozin production. It aids researchers in ensuring the purity and efficacy of dapagliflozin formulations by providing insights into potential impurities generated during synthesis.
Additionally, understanding this ortho isomer contributes to broader research on SGLT2 inhibitors, enhancing knowledge about their pharmacological profiles and safety profiles for diabetic treatments .
The dapagliflozin ortho isomer (CAS 2040305-05-1) emerges as a critical process-related impurity during conventional synthetic routes targeting the SGLT2 inhibitor dapagliflozin. Its formation is mechanistically rooted in the regioselectivity challenges of the Friedel-Crafts acylation step, where the electrophilic attack may occur at either the para or ortho position of the ethoxybenzene moiety. The preferred para-substitution generates the pharmacologically active compound, while competing ortho-substitution yields the undesired ortho isomer with distinct spatial arrangement [2] [4].
This isomer possesses identical molecular formula (C₂₁H₂₅ClO₆) and mass (408.87 g/mol) to the parent drug but exhibits altered pharmacological properties due to steric hindrance in the binding pocket of SGLT2 receptors. Nuclear magnetic resonance (NMR) studies confirm its structure as (2S,3R,4R,5S,6R)-2-[4-Chloro-3-(2-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, where the ethoxy group is positioned adjacent to the benzyl attachment point rather than opposite [4] . The kinetic competition between ortho vs. para substitution intensifies under elevated temperatures (>0°C) and with certain Lewis acid catalysts, leading to ortho isomer concentrations of 5-12% in crude synthesis mixtures [2].
Table 1: Reaction Parameters Influencing Ortho Isomer Formation
Parameter | Ortho Isomer Yield | Key Observation |
---|---|---|
Standard Conditions | 8-12% | Baseline formation during Friedel-Crafts acylation |
Temperature (-10°C) | ~4% | Significant suppression via kinetic control |
AlCl₃ Catalyst | 10-12% | Conventional catalyst with moderate selectivity |
BF₃·Et₂O Catalyst | 5-7% | Enhanced para-selectivity |
Solvent: Dichloromethane | 8-10% | Standard solvent system |
Industrial process chemistry employs multiple strategies to suppress ortho isomer formation through steric and electronic modulation. Key approaches include:
Post-synthesis, crystallization-mediated purification effectively reduces residual ortho isomer through differential solubility. The ortho isomer exhibits lower solubility in ethanol-water (1:3) mixtures compared to dapagliflozin, enabling ≥98% purity after three recrystallizations [3].
Resolution of the ortho isomer from dapagliflozin API presents analytical challenges due to near-identical physiochemical properties. Reversed-phase high-performance liquid chromatography (RP-HPLC) with specialized stationary phases achieves baseline separation:
For preparative isolation, pH-zone-refining chromatography on C18 silica (20 µm) with triethylamine-phosphate buffer (pH 3.0)/acetonitrile systems yields 99.2% pure ortho isomer for analytical standards. Recovery exceeds 85% at 100-mg loading .
Table 2: Optimized Chromatographic Conditions for Ortho Isomer Resolution
Parameter | Analytical Separation | Preparative Isolation |
---|---|---|
Column | BDS Hypersil C18 (250×4.6mm) | Prep-C18 (250×21.2mm, 10µm) |
Mobile Phase | Water/Acetonitrile gradient | 0.01M NH₄OAc (pH 5.0)/Acetonitrile |
Flow Rate | 1.0 mL/min | 15 mL/min |
Detection | PDA at 224 nm | Fraction collection + MS |
Ortho Isomer Retention | 16.2 min | 18-22 min collection window |
Resolution (Rs) | >2.0 | >1.8 between adjacent peaks |
Recent innovations prioritize waste minimization and atom economy to suppress ortho isomer formation while enhancing sustainability:
Life-cycle assessments confirm these methods lower the process mass intensity (PMI) from 132 to 68 kg/kg API and reduce ortho isomer-related purification demands by 60%. Solvent selection guides prioritize bio-based ethyl acetate and cyclopentyl methyl ether (CPME) with improved environmental profiles versus dichloromethane [1] .
Table 3: Green Solvent Alternatives for Ortho Isomer Mitigation
Solvent | Global Warming Potential | Ortho Isomer Yield | Reaction Rate (k, min⁻¹) |
---|---|---|---|
Dichloromethane (DCM) | High (GWP=34) | 8.2% | 0.42 |
Ethyl Acetate (EtOAc) | Low (GWP=4) | 6.1% | 0.38 |
2-MeTHF | Moderate (GWP=14) | 5.7% | 0.45 |
CPME | Low (GWP=6) | 4.9% | 0.41 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7